molecular formula C7H11F4NO3 B1450332 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt CAS No. 1401425-82-8

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

Cat. No. B1450332
CAS RN: 1401425-82-8
M. Wt: 233.16 g/mol
InChI Key: GCDCXUXCBSGDSX-UHFFFAOYSA-N
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Description

“3-(2-Fluoroethoxy)azetidine trifluoroacetate salt” is a chemical compound . Its Inchi Code is 1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .


Molecular Structure Analysis

The molecular weight of this compound is 233.16 . The linear formula is C7H11F4NO3 .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a storage temperature of -10 .

Scientific Research Applications

Advanced Battery Science

In the field of advanced battery science, the compound may be investigated for its electrochemical properties. Its incorporation into battery components could lead to the development of batteries with improved performance, such as higher energy density or better stability.

Each of these applications demonstrates the versatility and importance of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt in scientific research across various fields. Its unique chemical structure and reactivity make it a valuable tool for innovation and discovery .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it’s an irritant . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCXUXCBSGDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

CAS RN

1401425-82-8
Record name 3-(2-fluoroethoxy)azetidine trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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